
(1S)-1-(Oxepan-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(Oxepan-4-yl)ethanamine, also known as (S)-4-hydroxyphenylglycine (S-4-HPG), is an amino acid derivative that has gained significant attention due to its potential applications in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes, including neurotransmission, synaptic plasticity, and memory formation. In
Mécanisme D'action
The mechanism of action of (S)-4-HPG involves its binding to the glycine-binding site of the NMDA receptor, resulting in the modulation of its activity. Specifically, (S)-4-HPG acts as a partial agonist at the glycine-binding site, enhancing the activity of the NMDA receptor. This, in turn, leads to an increase in the release of various neurotransmitters and the induction of LTP.
Biochemical and Physiological Effects:
(S)-4-HPG has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes. Additionally, (S)-4-HPG has been shown to enhance LTP, a process that is critical for learning and memory. It has also been shown to have neuroprotective effects, protecting against various neurotoxic insults.
Avantages Et Limitations Des Expériences En Laboratoire
(S)-4-HPG has several advantages for lab experiments. It is a highly specific tool that can be used to selectively modulate the activity of the NMDA receptor. It is also relatively easy to synthesize and can be obtained in relatively large quantities. However, there are also some limitations to the use of (S)-4-HPG in lab experiments. For example, it has a short half-life, which can make it difficult to maintain consistent levels in experiments. Additionally, its effects can be highly dependent on experimental conditions, such as the concentration of (S)-4-HPG and the duration of exposure.
Orientations Futures
There are several future directions for the study of (S)-4-HPG. One potential direction is the development of more potent and selective modulators of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of (S)-4-HPG and its potential applications in various pathological conditions, such as Alzheimer's disease and schizophrenia. Finally, the development of new methods for the synthesis and purification of (S)-4-HPG could lead to more efficient and cost-effective production of this valuable tool for scientific research.
Méthodes De Synthèse
(S)-4-HPG can be synthesized using various methods, including asymmetric synthesis and resolution of racemic mixtures. One of the most common methods for synthesizing (S)-4-HPG is through the resolution of racemic mixtures using chiral stationary phases or enzymatic resolution. Enzymatic resolution involves the use of enzymes, such as lipases or esterases, to selectively hydrolyze one enantiomer of a racemic mixture, resulting in the isolation of the desired enantiomer.
Applications De Recherche Scientifique
(S)-4-HPG has been extensively studied for its potential applications in scientific research. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation. (S)-4-HPG has also been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. Additionally, (S)-4-HPG has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which are involved in various physiological and pathological processes.
Propriétés
IUPAC Name |
(1S)-1-(oxepan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLZHRQFHDCKEO-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

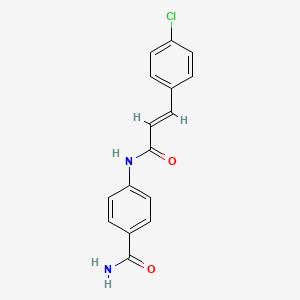
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)
![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)
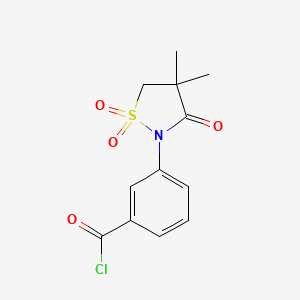
![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)
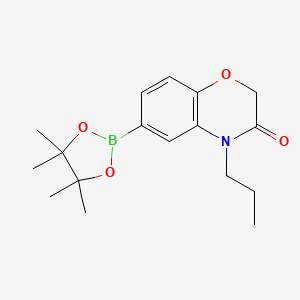
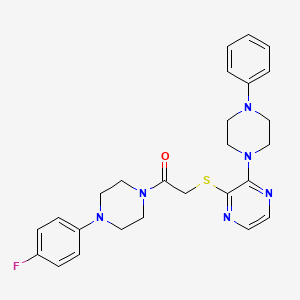
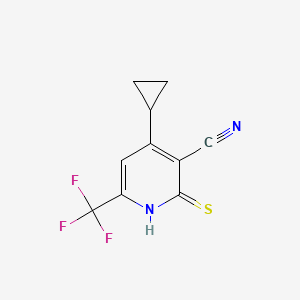

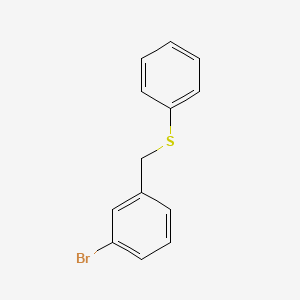

![N-(1-Cyanoethyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxamide](/img/structure/B2649273.png)
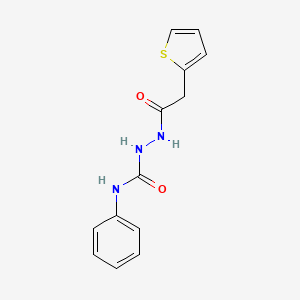
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2649276.png)